5-Aminoisoquinoline-1-carboxamide
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Overview
Description
5-Aminoisoquinoline-1-carboxamide is an organic compound with the molecular formula C10H9N3O It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with an appropriate amine. One common method is the treatment of isoquinoline-1-carboxylic acid with 5-aminoisoquinoline in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Aminoisoquinoline-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The primary mechanism of action of 5-Aminoisoquinoline-1-carboxamide involves its role as a PARP-1 inhibitor. PARP-1 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly useful in cancer therapy, where the compound can selectively target cancer cells with high PARP-1 activity .
Comparison with Similar Compounds
5-Aminoisoquinoline: This compound shares a similar structure but lacks the carboxamide group.
Isoquinoline-1-carboxamide: Similar to 5-Aminoisoquinoline-1-carboxamide but without the amino group.
Quinoline derivatives: These compounds have a quinoline backbone and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its dual functional groups (amino and carboxamide), which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 sets it apart from other isoquinoline derivatives, making it a valuable compound in scientific research and therapeutic applications .
Biological Activity
5-Aminoisoquinoline-1-carboxamide is a nitrogen-containing heterocyclic compound known for its significant biological activities, particularly as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1). This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3O, with a molecular weight of 187.20 g/mol. Its structure features an isoquinoline backbone with an amino group at the 5-position and a carboxamide group at the 1-position, enhancing its reactivity and biological activity compared to other isoquinoline derivatives.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-Aminoisoquinoline | Isoquinoline structure with amino and carboxamide groups | Selective PARP-1 inhibitor; potential in cancer therapy |
Isoquinoline-1-carboxamide | Contains carboxamide but lacks amino group | Less biologically active |
Quinoline derivatives | Quinoline backbone | Similar chemical properties but different activities |
6-Aminoisoquinoline | Amino group at a different position | Different biological activity profile |
The primary biological activity of this compound is its role as a PARP-1 inhibitor . PARP-1 is crucial for DNA repair mechanisms; hence, inhibiting this enzyme leads to the accumulation of DNA damage in cancer cells, particularly those exhibiting high PARP-1 activity. This mechanism selectively induces cell death in these cells while sparing normal cells, making it a promising candidate for cancer therapies.
Inhibition of PARP-1
Research has demonstrated that this compound interacts selectively with PARP-1. A study indicated that this compound enhances the efficacy of DNA-damaging agents by preventing DNA repair mechanisms, resulting in increased cancer cell sensitivity to treatments. The compound has shown significant potential in various cancer models, including breast and ovarian cancers, where PARP inhibitors are particularly effective due to the underlying genetic mutations (e.g., BRCA mutations) that compromise DNA repair capabilities.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have identified key features that enhance the potency of this compound. Modifications to the isoquinoline scaffold have been explored to optimize binding affinity to PARP-1 and improve selectivity over other targets. For instance, variations in the amino or carboxamide groups have been assessed for their impact on biological activity.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Breast Cancer Models : In a study involving breast cancer cell lines with BRCA mutations, treatment with this compound resulted in a significant reduction in cell viability when combined with traditional chemotherapy agents. The synergistic effect was attributed to enhanced DNA damage due to inhibited PARP activity.
- Ovarian Cancer Treatment : Another study focused on ovarian cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced the effectiveness of platinum-based chemotherapeutics by preventing DNA repair in cancer cells.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-aminoisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |
InChI Key |
XCQGNCOUTBAXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)N |
Origin of Product |
United States |
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